(4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The piperazine ring is attached to a phenyl ring with a chlorine substituent, which could potentially increase the lipophilicity of the compound . There’s also a piperidine ring attached to a sulfonyl group, which could potentially affect the compound’s solubility and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a phenyl-containing compound bearing the appropriate leaving group . The piperidine ring could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The presence of multiple nitrogen-containing rings in the compound could potentially allow for a variety of hydrogen bonding interactions. The chlorine atom on the phenyl ring could potentially participate in halogen bonding interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the piperazine and piperidine rings could potentially undergo alkylation or acylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could potentially increase the compound’s acidity and polarity .Scientific Research Applications
Structural and Theoretical Studies
- The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, a related derivative, has been studied for its thermal, optical, etching, and structural properties. The structure was confirmed by single crystal X-ray diffraction studies and the compound exhibits inter and intra molecular hydrogen bonds, along with a stable structure in the temperature range of 20-170°C (Karthik et al., 2021).
Anticancer and Antituberculosis Studies
- Piperazine derivatives, including those structurally similar to the queried compound, have shown potential in anticancer and antituberculosis studies. For example, some [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives exhibited significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
Antiproliferative Agents
- Certain 1,2,4-triazine derivatives bearing piperazine amide moiety, similar in structure to the compound , have been synthesized and found to be promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Molecular Interaction Studies
- The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, structurally related, has been studied for its interaction with the CB1 cannabinoid receptor, providing insights into the binding interactions and potential therapeutic applications (Shim et al., 2002).
Enzyme Inhibitory Activity
- Synthesized compounds like {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones have shown considerable inhibitory activity against α-glucosidase enzyme, suggesting potential therapeutic applications (Abbasi et al., 2019).
Crystal Structure Analysis
- The adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone has been studied, revealing significant information about the crystal structure and molecular interactions, which is crucial for understanding the compound's properties and potential applications (Revathi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S/c23-19-7-5-8-20(17-19)24-12-14-25(15-13-24)22(27)18-6-4-9-21(16-18)30(28,29)26-10-2-1-3-11-26/h4-9,16-17H,1-3,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFRBZKYMYLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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